molecular formula C23H18F2N4O2S B2969395 2,4-difluoro-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzamide CAS No. 1021023-66-4

2,4-difluoro-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzamide

Cat. No.: B2969395
CAS No.: 1021023-66-4
M. Wt: 452.48
InChI Key: HRHCXOZHJDWBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a (4-methoxyphenyl)(methyl)amino group. The thiadiazole is linked to a phenyl ring, which is further connected to a 2,4-difluorobenzamide moiety.

Properties

IUPAC Name

2,4-difluoro-N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4O2S/c1-29(17-8-10-18(31-2)11-9-17)23-28-27-22(32-23)14-3-6-16(7-4-14)26-21(30)19-12-5-15(24)13-20(19)25/h3-13H,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHCXOZHJDWBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Difluoro-N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article delves into its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic mechanisms.

Chemical Structure and Properties

The compound features a benzamide core with two fluorine atoms at the 2 and 4 positions, enhancing its biological activity. The presence of a thiadiazole moiety is also significant as it contributes to the compound's interaction with biological targets.

  • Molecular Formula: C20H19F2N3O1S
  • Molecular Weight: 452.48 g/mol

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Properties: The compound has been evaluated for its cytotoxic effects against various human cancer cell lines.
  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in disease pathways.

Table 1: Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cell lines .
Enzyme InhibitionPotential inhibition of enzymes linked to inflammatory pathways.
AntimicrobialRelated thiadiazole derivatives exhibit antimicrobial properties .

Anticancer Activity

Research indicates that compounds with similar structural features to this compound often demonstrate significant anticancer activity. For instance:

  • Cytotoxic Studies: In vitro tests have shown that derivatives of thiadiazole can inhibit the growth of various cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and others .

Table 2: IC50 Values for Related Compounds

Compound NameCell LineIC50 Value (µg/mL)
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-thiadiazole)SK-MEL-24.27
Cinnamic acid derivative with thiadiazoleMCF-7 (breast cancer)0.28
Thiadiazole derivative with tert-butyl substituentPancreatic cancer1.7

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Interaction with Targets: The compound likely interacts with specific receptors or enzymes through non-covalent interactions such as hydrogen bonds and π-stacking.
  • Induction of Apoptosis: Studies suggest that certain derivatives can induce apoptosis in cancer cells by activating caspases .
  • Cell Cycle Arrest: Some compounds have shown the ability to induce cell cycle arrest in the sub-G1 phase in leukemia cells .

Case Studies and Research Findings

Several studies have focused on the anticancer properties of thiadiazole derivatives similar to this compound:

  • Alam et al. (2011) reported significant suppressive activity against multiple human cancer cell lines using related thiadiazole compounds.
  • Yang (2012) highlighted a compound with methoxy groups showing potent activity against breast and lung carcinoma cell lines .
  • Jakovljević et al. (2017) investigated the antiproliferative activities of thiadiazole derivatives against various human cancers and noted their selective toxicity towards cancer cells while sparing normal cells .

Comparison with Similar Compounds

Modifications to the Benzamide Substituent

Example Compound :

  • N-(4-(5-((4-Methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide (CAS 1235299-87-2) Key Difference: Replacement of 2,4-difluorobenzamide with acetamide. Impact: The absence of fluorine reduces electronegativity and may lower binding affinity to hydrophobic enzyme pockets. Acetamide’s smaller size could decrease steric hindrance but reduce target specificity .

Example Compound :

  • N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide (CAS 314282-87-6) Key Difference: Sulfamoyl linkage and phenylcarbonyl substitution. However, the ethyl group on the thiadiazole reduces steric bulk compared to the methoxyphenyl group in the target compound .

Variations in Thiadiazole Substitution

Example Compound :

  • 2-Bromo-N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 636992-82-0) Key Difference: Bromine replaces fluorine on the benzamide; thiadiazole is substituted with a 4-methoxybenzyl group. Impact: Bromine’s larger atomic radius may hinder binding to sterically constrained active sites. The benzyl group increases hydrophobicity but lacks the hydrogen-bonding capability of the (methyl)amino group .

Example Compound :

  • N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS 571954-39-7) Key Difference: Chlorophenylmethylsulfanyl and dimethylsulfamoyl substituents. Impact: The sulfanyl group introduces sulfur-mediated interactions, while the sulfamoyl moiety enhances solubility.

Core Structure Analog: Triazole Derivatives

Example Compound :

  • 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-triazole-3-thiones Key Difference: Triazole core replaces thiadiazole. Impact: Triazoles exhibit tautomerism, which may alter binding dynamics. The sulfonyl group enhances polarity but reduces membrane permeability compared to the methoxyphenylamino group .

Antifungal Activity

  • Target Compound: Not directly reported, but structural analogs (e.g., N-(3-Chlorophenyl)-5-(4-(di(1H-indol-3-yl)methyl)phenyl)-1,3,4-thiadiazol-2-amine) show antifungal activity with IC50 values <10 µM against Candida albicans. The 2,4-difluoro and methoxy groups in the target compound may enhance membrane penetration and target inhibition .

DHFR Inhibition (Molecular Docking)

  • Target Compound: Predicted to bind DHFR via fluorobenzamide’s hydrophobic interactions and thiadiazole’s hydrogen bonding. Geometry optimization studies on analogs (e.g., 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide) suggest similar binding modes, but fluorine’s electronegativity may improve affinity over chlorine .

IR and NMR Data

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Signals, δ ppm)
Target Compound ~1663–1682 7.36–7.72 (Ar-H), 8.13 (difluoro-H)
N-(4-Methoxyphenyl)acetamide analog ~1680–1700 2.10 (CH3CO), 3.80 (OCH3)
2-Bromo analog ~1650–1670 7.45–7.89 (Ar-H), 4.50 (SCH2)

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what key intermediates are involved?

The synthesis typically involves constructing the 1,3,4-thiadiazole core and coupling it with the benzamide moiety. Key steps include:

  • Thiadiazole formation : Reacting thiosemicarbazide derivatives with carboxylic acids or esters under reflux with POCl₃ (e.g., uses 4-phenyl butyric acid and N-phenylthiosemicarbazide at 90°C for 3 hours) .
  • Benzamide coupling : Amidation reactions, such as activating carboxylic acids with coupling agents (e.g., DCC or EDC) and reacting with amines (, Scheme 1) .
  • Intermediates : Key intermediates include 5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-amine and activated 2,4-difluorobenzoic acid derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Resolves substituent positions on the benzamide and thiadiazole rings (e.g., aromatic protons at δ 7.0–8.5 ppm, thiadiazole C-S signals near 165–170 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, thiadiazole C-N stretches ~1500 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
  • X-ray Crystallography : Provides absolute configuration (if crystals are obtained, as in for structurally similar compounds) .

Q. What are the reported biological activities of structurally similar benzamide-thiadiazole derivatives?

  • Antimicrobial Activity : Thiadiazole derivatives exhibit activity against Gram-positive bacteria and fungi via enzyme inhibition (e.g., acps-pptase targeting in ) .
  • Anticancer Potential : Fluorinated benzamide-thiadiazole hybrids show cytotoxicity by disrupting microtubule assembly (e.g., ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thiadiazole ring formation?

  • Catalyst Screening : Mn(II) catalysts enhance cyclization efficiency ( reports 15–20% yield increases) .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility, while POCl₃ concentration adjustments reduce side products .
  • Reaction Monitoring : Use TLC (e.g., hexane:ethyl acetate 7:3) to track intermediate formation and adjust reflux times () .

Q. What computational methods are used to predict biological activity and binding affinity?

  • Molecular Docking : AutoDock or Schrödinger Suite predicts binding to targets like acps-pptase (). Docking scores correlate with IC₅₀ values in enzymatic assays .
  • QSAR Studies : Hammett constants (σ) and logP values optimize substituents for antimicrobial activity (e.g., electron-withdrawing groups enhance potency in ) .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability () .

Q. How do structural modifications at the 5-position of the thiadiazole ring affect antimicrobial efficacy?

  • Substituent Effects :
    • Electron-Donating Groups (e.g., -OCH₃) : Increase membrane permeability but reduce enzyme affinity () .
    • Halogens (e.g., -F, -Cl) : Enhance target binding via hydrophobic interactions ( reports MIC values of 2–8 µg/mL for fluorinated analogs) .
  • SAR Trends : Bulkier groups (e.g., -CF₃) improve metabolic stability but may reduce solubility () .

Q. What are common sources of data contradiction in biological assays, and how can they be resolved?

  • Assay Variability : Differences in bacterial strains (e.g., Gram-negative vs. Gram-positive) or culture media (e.g., Mueller-Hinton vs. LB agar) impact MIC values. Standardize protocols per CLSI guidelines .
  • Compound Purity : HPLC purity >95% is critical; impurities like unreacted intermediates (e.g., ) can skew results .
  • Controls : Include positive (e.g., ciprofloxacin) and negative (DMSO) controls to validate assay conditions .

Q. How does the presence of fluorine substituents influence pharmacokinetic properties?

  • Lipophilicity : Fluorine increases logP (e.g., 2.8 vs. 2.2 for non-fluorinated analogs), enhancing blood-brain barrier penetration () .
  • Metabolic Stability : C-F bonds resist oxidative degradation, prolonging half-life (e.g., t₁/₂ = 8.2 hours vs. 3.1 hours for des-fluoro analogs in ) .
  • Bioavailability : Fluorine improves solubility in lipid bilayers, increasing oral absorption () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.